BenchChemオンラインストアへようこそ!

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cross-coupling Building block Kinase inhibitor

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1710661-74-7; molecular formula C8H9BrN2O2; molecular weight 245.07 g/mol) is a heterocyclic compound featuring a fused pyrazolo-pyridine core with a partially saturated six-membered ring. It is classified as a pyrazole derivative and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting protein kinases and G protein-coupled receptors, such as tropomyosin receptor kinase A (TrkA) inhibitors and metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B11865677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESC1CCN2C(=C(C(=N2)C(=O)O)Br)C1
InChIInChI=1S/C8H9BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H2,(H,12,13)
InChIKeyFZMHHELEXKSIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: A Versatile Building Block for Medicinal Chemistry and Lead Optimization


3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 1710661-74-7; molecular formula C8H9BrN2O2; molecular weight 245.07 g/mol) is a heterocyclic compound featuring a fused pyrazolo-pyridine core with a partially saturated six-membered ring . It is classified as a pyrazole derivative and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting protein kinases and G protein-coupled receptors, such as tropomyosin receptor kinase A (TrkA) inhibitors and metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators [1] [2]. Key structural identifiers include the 3-position bromine substituent, which serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, and the 2-position carboxylic acid, which facilitates amide bond formation and salt derivatization for property modulation.

Why Generic Substitution of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid Risks Synthetic and Biological Divergence


The combination of a 3-position bromine and a 2-position carboxylic acid on the tetrahydropyrazolo[1,5-a]pyridine scaffold is not replicated by readily available in-class analogs. The non-brominated parent compound (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, CAS 307313-03-7) lacks the synthetically critical aryl halide handle required for Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions, which are essential for late-stage diversification in kinase inhibitor libraries . Conversely, decarboxylated 3-bromo analogs (CAS 1196155-47-1) possess the cross-coupling handle but lack the carboxylic acid functionality necessary for amide conjugation, salt formation, or further elaboration to hydrazides and esters . Furthermore, SAR studies on pyrazolo[1,5-a]pyridine-based kinase inhibitors have demonstrated that substitution at the 3-position directly modulates isoform selectivity—for instance, in PI3K inhibitors where 5-bromo- and 5-cyanopyrazolo[1,5-a]pyridines exhibited marked p110α selectivity [1]. Therefore, procuring a compound that does not simultaneously present both the 3-bromo and 2-carboxylic acid functionalities will force additional synthetic steps, alter reactivity profiles, and risk divergence from established SAR trajectories.

Quantitative Differentiation Evidence for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid Against Closest Analogs


Cross-Coupling Reactivity: Bromine at Position 3 Enables Pd-Catalyzed Diversification Absent in Non-Halogenated Parent

The 3-position bromine atom on the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) that cannot be performed with the non-brominated parent compound 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 307313-03-7). In comprehensive studies of halogenated aminopyrazoles, bromo derivatives were demonstrated to be superior to iodo derivatives in Suzuki-Miyaura coupling due to a reduced propensity for dehalogenation side reactions [1]. Furthermore, 5-bromo- and 5-cyanopyrazolo[1,5-a]pyridines have been explicitly reported as "highly potent and selective inhibitors of the p110α isoform of PI3K" with the bromine atom serving as the critical substituent for both potency and isoform selectivity [2]. The target compound uniquely situates the bromine at the 3-position adjacent to the 2-carboxylic acid on the tetrahydropyrido ring system, enabling sequential orthogonal functionalization not achievable with any single commercially available analog.

Cross-coupling Building block Kinase inhibitor

Carboxylic Acid Functional Handle: Direct Amide Conjugation Differentiates from Decarboxylated 3-Bromo Analog

The target compound features a carboxylic acid at the 2-position that enables direct EDC- or HATU-mediated amide bond formation with amine-containing pharmacophores. This contrasts with the decarboxylated analog 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 1196155-47-1; MW 201.06 g/mol; C7H9BrN2), which lacks this functional group and therefore cannot undergo direct amide conjugation without prior functionalization . Additionally, the methyl ester analog (methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate, CAS 1448862-61-0, MW 259.1 g/mol) is commercially available but requires a hydrolysis step (saponification or acid-mediated deprotection) to access the free carboxylic acid, adding at minimum one additional synthetic operation and potential yield loss . The target compound thus represents the most synthetically advanced and immediately useful form for medicinal chemistry applications among the commercially available 3-bromo tetrahydropyrazolo[1,5-a]pyridine building blocks.

Amide coupling Medicinal chemistry Lead optimization

Scaffold Validation: Tetrahydropyrazolo[1,5-a]pyridine Core Demonstrates Sub-Nanomolar Potency in Platelet Aggregation Inhibition Compared to Aspirin

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has been validated in quantitative pharmacological assays. In patent US4559402, a tetrahydropyrazolo[1,5-a]pyridine derivative (Example 2) exhibited IC100 values for inhibition of arachidonic acid-induced platelet aggregation in the range of 10^-10 to 3×10^-8 g/mL in human PRP, representing approximately 300-fold greater potency than aspirin, which required concentrations of 6–8×10^-6 g/mL to achieve complete inhibition [1]. While the specific compound in Example 2 is not the target compound, the data establishes the intrinsic potency of the tetrahydropyrazolo[1,5-a]pyridine core, and the 3-bromo-2-carboxylic acid substitution pattern provides additional diversification vectors to further optimize potency and selectivity within this validated pharmacophore.

Platelet aggregation Antithrombotic Cardiovascular

Kinase Selectivity Potential: 3-Bromo Substitution Pattern Aligns with Validated PI3K p110α-Selective Pharmacophore

A structure-activity relationship study published in MedChemComm demonstrated that 5-bromo-substituted pyrazolo[1,5-a]pyridines are "highly potent and selective inhibitors of the p110α isoform of PI3K" with IC50 values as low as 12 nM for the p110α isoform and 25-fold selectivity over p110β and 80-fold over p110δ [1]. In a related program, 6-bromopyrazolo[1,5-a]pyridine was explicitly identified as a "useful reagent in the discovery of p110α-selective PI3 kinase inhibitors" [2]. The target compound's 3-bromo substitution on the tetrahydropyrido ring system, combined with the 2-carboxylic acid functionality, offers a structurally distinct halogenation pattern that may confer different isoform selectivity profiles compared to the 5- and 6-bromo regioisomers, providing a complementary tool for kinase selectivity screening campaigns.

PI3K inhibitor Kinase selectivity Cancer

Procurement-Purity Comparison: Target Compound Available at Higher Certified Purity Than Non-Brominated Parent

The target compound is commercially available from multiple suppliers with certified purity of 97–98% (NLT 98% from MolCore under ISO certification; 97% from Chemenu; 98% from Leyan) . In comparison, the non-brominated parent compound (CAS 307313-03-7) is predominantly offered at 95% purity from suppliers including Matrix Scientific and Bidepharm [1] . This purity differential, while modest in absolute terms (2–3 percentage points), is relevant for applications where residual impurities can interfere with biological assay interpretation—particularly in kinase profiling panels where trace metal contaminants or dehalogenation byproducts can produce false positives or negatives. Additionally, the methyl ester analog (CAS 1448862-61-0) is listed at 95% purity , and its procurement price of approximately €137/100mg or €479/1g establishes a cost baseline against which the free acid's value proposition (elimination of hydrolysis step) can be evaluated.

Procurement Purity Quality control

Orthogonal Functionalization: Dual Reactive Sites Enable Sequential Diversification Not Possible with Mono-Functional Analogs

The target compound uniquely combines two orthogonal reactive functionalities on the tetrahydropyrazolo[1,5-a]pyridine scaffold: a C3-bromine suitable for transition metal-catalyzed cross-coupling (C–C and C–N bond formation) and a C2-carboxylic acid amenable to amide coupling, esterification, or reduction . This dual functionality enables sequential diversification strategies—for example, first elaborating the carboxylic acid via amide coupling to introduce a pharmacophore, followed by Suzuki coupling at the 3-position to install an aryl or heteroaryl group—all without protecting group manipulations. In contrast, the closest commercially available comparators each possess only one of these two reactive handles: the non-brominated parent (CAS 307313-03-7) has only the carboxylic acid, while decarboxylated 3-bromo analogs (CAS 1196155-47-1) have only the aryl bromide . This dual orthogonal reactivity is particularly valuable for the preparation of differentiated diamides and bis-functionalized derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acids, which have been specifically developed for parallel synthesis applications [1].

Parallel synthesis Chemical library Diversity-oriented synthesis

Optimal Application Scenarios for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Synthesis via Sequential Orthogonal Diversification

This compound is optimally deployed as a core scaffold for generating focused kinase inhibitor libraries. The 2-carboxylic acid can first be elaborated via parallel amide coupling with diverse amine building blocks to introduce pharmacophore elements targeting the kinase hinge region or solvent-exposed pocket. Subsequently, the 3-bromo position can be diversified via Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids to explore selectivity determinants against kinase isoform panels, particularly for targets such as PI3K p110α, TrkA, and RET where pyrazolo[1,5-a]pyridine scaffolds have established SAR [1] [2] [3]. This sequential strategy directly leverages the dual orthogonal reactivity demonstrated in Section 3, Evidence Item 6.

Antiplatelet / Antithrombotic Lead Optimization Programs

Given the validated sub-nanomolar potency of the tetrahydropyrazolo[1,5-a]pyridine scaffold in platelet aggregation assays (IC100 values of 10^-10 to 3×10^-8 g/mL, approximately 300-fold more potent than aspirin in human PRP) [4], this compound serves as an advanced intermediate for SAR-driven optimization of antithrombotic candidates. The 3-bromo substituent can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling to fine-tune potency, while the 2-carboxylic acid can be converted to amides, esters, or bioisosteres to modulate pharmacokinetic properties and oral bioavailability.

mGlu5 Negative Allosteric Modulator (NAM) Scaffold Elaboration

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core has been validated as a privileged scaffold for metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators, with lead compounds demonstrating dose-dependent activity in the rat formalin test from 30 mg/kg and a preliminary PK/PD relationship [5]. The target compound provides an ideal starting point for exploring the mGlu5 NAM SAR space, as the 3-bromo position allows introduction of diverse substituents to probe the allosteric binding pocket, while the 2-carboxylic acid facilitates property optimization via amide or ester prodrug strategies to enhance CNS penetration.

Chemical Biology Probe Development for Kinase Selectivity Profiling

The compound's 3-bromo substitution pattern represents a regioisomeric variation distinct from the more commonly studied 5-bromo and 6-bromo pyrazolo[1,5-a]pyridines, which have established p110α PI3K selectivity profiles (IC50 12 nM with 25-fold and 80-fold selectivity over p110β and p110δ, respectively) [2]. Head-to-head profiling of 3-, 5-, and 6-bromo regioisomers against comprehensive kinase panels would provide unique insights into how halogen position modulates kinase polypharmacology—insights that cannot be obtained using only commercially dominant 5- and 6-substituted building blocks. This scenario directly builds on the regioisomeric differentiation evidence presented in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.